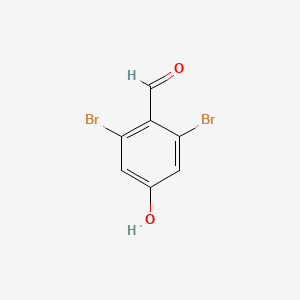
2,6-Dibromo-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of hydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. The process can be carried out using bromine in acetic acid as the solvent. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include dibromo-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2,6-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 2,4-Dibromo-6-hydroxybenzaldehyde
- 2,6-Dibromo-4-nitrophenol
Comparison: For example, the presence of bromine atoms at the 2 and 6 positions makes it more reactive in electrophilic substitution reactions compared to 3-Bromo-4-hydroxybenzaldehyde .
Properties
CAS No. |
856767-00-5 |
|---|---|
Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,6-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
InChI Key |
LPDAQMGETAXZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















